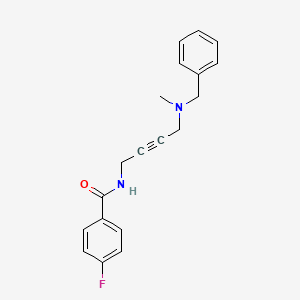

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide, also known as JNJ-26481585, is a small molecule inhibitor of the histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Applications De Recherche Scientifique

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study demonstrates the use of iron catalysis for the amide-directed fluorination of C-H bonds, showing broad substrate scope and functional group tolerance. The process suggests potential for developing novel fluorination strategies in organic synthesis and material science, leveraging the unique properties of fluoroamides for diverse applications (Groendyke, AbuSalim, & Cook, 2016).

Antimicrobial Activity of Fluorobenzamides

Fluorobenzamides, bearing a fluorine atom and incorporating thiazole and thiazolidine structures, have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents, emphasizing the role of the fluorine atom in enhancing activity (Desai, Rajpara, & Joshi, 2013).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). Such compounds offer insights into the molecular pathways of cancers and present a method for diagnosing and monitoring the progression of solid tumors, underscoring the utility of fluorobenzamides in medical imaging (Tu et al., 2007).

Synthesis and Material Science

The synthesis of novel aromatic polyimides from diamines and dianhydrides, including compounds related to benzamides, has been explored. These polyimides exhibit high solubility and thermal stability, indicating their potential for use in high-performance materials, electronics, and aerospace applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Chemical Synthesis and Drug Development

Research into the synthesis of androgen receptor antagonists like MDV3100 involves intermediates such as fluorobenzamide derivatives, showcasing the role of these compounds in developing therapeutic agents against prostate cancer and other hormone-related disorders (Zhi-yu, 2012).

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNSCJBFRHSUCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=C(C=C1)F)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)